1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Studies
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are often studied for their structural and spectral properties. Research has focused on combining experimental and theoretical studies to understand the properties of these compounds. For instance, detailed investigations on the spectral and structural characteristics of related pyrazole-4-carboxylic acid derivatives have provided insights into their molecular structures, chemical shifts, and HOMO–LUMO energy levels, which are crucial for understanding the electronic transitions within the molecules (Viveka et al., 2016).
Synthesis and Chemical Reactions
The compound and its analogs are pivotal in various synthesis processes. Studies have shown their utility in cross-coupling reactions to obtain condensed pyrazoles, highlighting their role in the synthesis of complex molecular structures (Arbačiauskienė et al., 2011). Additionally, they serve as precursors in functionalization reactions, contributing to the formation of various compounds with potential applications in different fields (Yıldırım & Kandemirli, 2006).
Fluorescent Dyes and Sensing Applications
Derivatives of this compound have been used in the development of highly fluorescent dyes. These compounds, known for their bright fluorescence and weak bases properties, show potential in sensing applications, especially in environments with strongly acidic fluorophores (Wrona-Piotrowicz et al., 2022).
Antibacterial Properties
The antibacterial activity of compounds derived from pyrazole-4-carboxylic acid has been a subject of interest. For instance, certain synthesized molecules have shown potential as antibacterial agents, highlighting the importance of functional groups in their antibacterial activity. This has opened pathways for further investigations into antibacterial agents (Hacialioğlu et al., 2019).
Material Science and NLO Applications
In the realm of material science, derivatives of this compound have been studied for their optical nonlinearity, with some compounds showing potential for optical limiting applications. This research highlights the significant role of these compounds in the development of materials with unique optical properties (Chandrakantha et al., 2013).
Safety and Hazards
The safety information for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRCXFCCKSUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566234 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142818-01-7 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the molecular formula and weight of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
A1: The molecular formula of this compound is C11H8F3N3O2 []. While the abstract doesn't explicitly state the molecular weight, it can be calculated from the molecular formula.
Q2: What are the key structural features of this compound as revealed by the study?
A2: The study reveals that the asymmetric unit of this compound contains two molecules. In each molecule, the phenyl ring and the pyrazole ring are not coplanar. The dihedral angles between these rings are 65.3° and 85.6° in the two molecules of the asymmetric unit []. The crystal structure also shows the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxyl groups of adjacent molecules [].
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